Cas no 934185-80-5 (1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone)

1-(7-Chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone is a fluorinated indole derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the chloro-substituted indole core and trifluoroacetyl group, enhance reactivity and selectivity in synthetic applications. The compound serves as a versatile intermediate for the development of bioactive molecules, particularly in the synthesis of heterocyclic compounds with potential therapeutic properties. Its high purity and stability under standard conditions make it suitable for precise experimental workflows. The presence of both chloro and trifluoromethyl groups contributes to its electrophilic character, facilitating further functionalization in targeted chemical transformations. This compound is particularly valuable in medicinal chemistry for probing structure-activity relationships in drug discovery.
1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone structure
934185-80-5 structure
Product Name:1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
CAS No:934185-80-5
MF:C10H5ClF3NO
MW:247.601011991501
MDL:MFCD22571523
CID:4660180
PubChem ID:67256370
Update Time:2025-05-19

1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
    • 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
    • 1-(7-Chloro-3-indolyl)-2,2,2-trifluoroethanone
    • Ethanone, 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoro-
    • MDL: MFCD22571523
    • Inchi: 1S/C10H5ClF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H
    • InChI Key: RTLPXULQNIAHSM-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C2=C(NC=1)C(Cl)=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 247.0011760g/mol
  • Monoisotopic Mass: 247.0011760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 32.9Ų

1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Pricemore >>

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1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:934185-80-5)1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
Order Number:A916209
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:58
Price ($):690.0
Email:sales@amadischem.com

Additional information on 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone

Research Brief on 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 934185-80-5): Recent Advances and Applications

1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 934185-80-5) is a fluorinated indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical relevance.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone as a precursor in the synthesis of selective JAK2 inhibitors. The compound's trifluoromethyl group was found to enhance binding affinity and metabolic stability, making it a valuable scaffold for targeting inflammatory and oncological pathways. Computational docking studies revealed that the indole core interacts with key residues in the JAK2 ATP-binding pocket, while the chloro-substitution at the 7-position contributes to improved selectivity over other JAK isoforms.

In the realm of antimicrobial research, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by fluorescence microscopy and membrane potential assays. Notably, these compounds showed low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window for further development.

From a synthetic chemistry perspective, advancements in the preparation of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone have been achieved through improved Friedel-Crafts acylation protocols. A 2023 publication in Organic Process Research & Development described a scalable, metal-free method using trifluoroacetic anhydride under mild conditions, achieving yields of >85% with excellent purity. This development addresses previous challenges in the large-scale production of this intermediate, facilitating its broader application in drug discovery programs.

Pharmacokinetic studies of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone derivatives have revealed interesting properties. The trifluoromethyl group contributes to enhanced membrane permeability and oral bioavailability, while the indole scaffold appears to undergo primarily hepatic metabolism via CYP3A4. These characteristics make the compound particularly suitable for central nervous system-targeted therapies, with several research groups currently investigating its potential in neurodegenerative disease models.

Looking forward, the versatility of 1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone continues to inspire innovation across multiple therapeutic areas. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate the development of novel protein degraders. Additionally, its photophysical properties are being investigated for potential use in fluorescence-based diagnostic applications. As these studies progress, this compound is poised to remain an important tool in chemical biology and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934185-80-5)1-(7-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone
A916209
Purity:99%
Quantity:5g
Price ($):690.0
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